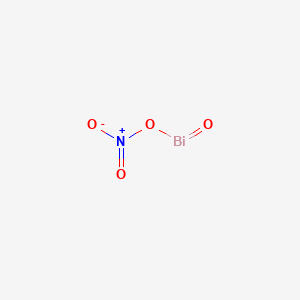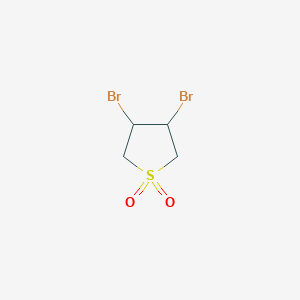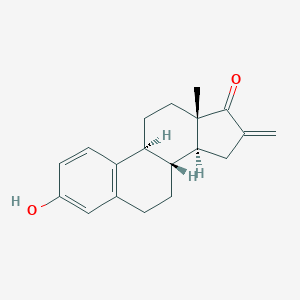
16-Methylene estrone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
16-Methylene estrone (16-ME) is a synthetic derivative of estrone, a naturally occurring estrogen hormone in the human body. It is a potent estrogen receptor (ER) antagonist and has been studied for its potential therapeutic applications in breast cancer and other estrogen-dependent diseases.
Mécanisme D'action
16-Methylene estrone acts as an ER antagonist by binding to the ER and preventing the binding of estrogen hormones. This results in the inhibition of estrogen-dependent cell growth and proliferation. In addition, 16-Methylene estrone has been shown to induce apoptosis in breast cancer cells.
Effets Biochimiques Et Physiologiques
16-Methylene estrone has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of breast cancer cells, induce apoptosis in breast cancer cells, and inhibit the production of estrogen hormones. In addition, 16-Methylene estrone has been shown to have anti-inflammatory and anti-angiogenic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 16-Methylene estrone in lab experiments is its high potency as an ER antagonist. This allows for the use of lower concentrations of the compound in experiments. However, one limitation is its low solubility in water, which can make it difficult to work with in certain experimental conditions.
Orientations Futures
There are several future directions for research on 16-Methylene estrone. One area of interest is the development of more potent and selective ER antagonists for use in breast cancer therapy. Another area of interest is the development of 16-Methylene estrone analogs with improved solubility and pharmacokinetic properties. Finally, 16-Methylene estrone could be studied for its potential use in other estrogen-dependent diseases, such as endometriosis and uterine fibroids.
Conclusion:
16-Methylene estrone is a synthetic derivative of estrone that has been studied for its potential therapeutic applications in breast cancer and other estrogen-dependent diseases. It acts as an ER antagonist by preventing the binding of estrogen hormones and has been shown to inhibit the growth of breast cancer cells and induce apoptosis. While there are limitations to working with 16-Methylene estrone in lab experiments, there are several future directions for research on this compound that could lead to new treatments for estrogen-dependent diseases.
Méthodes De Synthèse
16-Methylene estrone can be synthesized from estrone through a reaction with methylene iodide in the presence of a strong base. The resulting product is purified through column chromatography. This method yields a high purity product with a yield of approximately 40%.
Applications De Recherche Scientifique
16-Methylene estrone has been studied for its potential therapeutic applications in breast cancer and other estrogen-dependent diseases. It has been shown to inhibit the growth of breast cancer cells in vitro and in vivo. In addition, 16-Methylene estrone has been studied for its potential use in hormone replacement therapy and as a contraceptive.
Propriétés
Numéro CAS |
10506-73-7 |
|---|---|
Nom du produit |
16-Methylene estrone |
Formule moléculaire |
C19H22O2 |
Poids moléculaire |
282.4 g/mol |
Nom IUPAC |
(8R,9S,13S,14S)-3-hydroxy-13-methyl-16-methylidene-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H22O2/c1-11-9-17-16-5-3-12-10-13(20)4-6-14(12)15(16)7-8-19(17,2)18(11)21/h4,6,10,15-17,20H,1,3,5,7-9H2,2H3/t15-,16-,17+,19+/m1/s1 |
Clé InChI |
DQCXOXIHZXIICM-VXNCWWDNSA-N |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC(=C)C2=O)CCC4=C3C=CC(=C4)O |
SMILES |
CC12CCC3C(C1CC(=C)C2=O)CCC4=C3C=CC(=C4)O |
SMILES canonique |
CC12CCC3C(C1CC(=C)C2=O)CCC4=C3C=CC(=C4)O |
Synonymes |
16-methylene estrone 16-methylene-estrone 3-hydroxy-16-methyleneestra-1,3,5(10)-triene-17-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



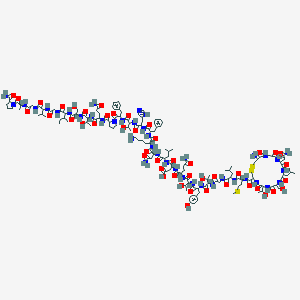
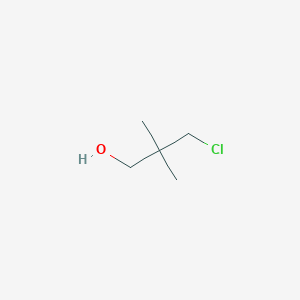
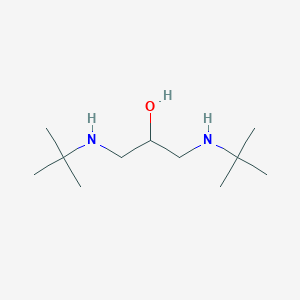
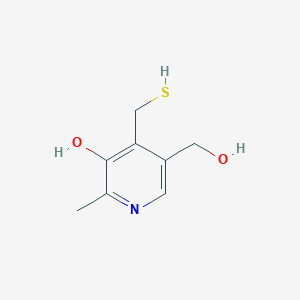
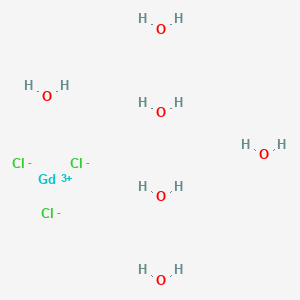
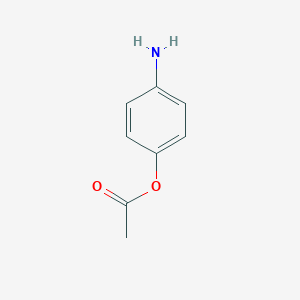
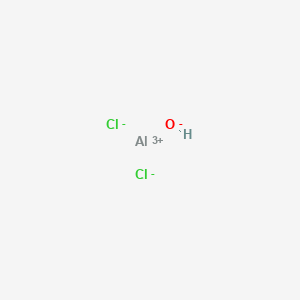

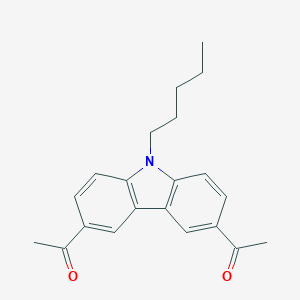
![5-[[4-(diethylamino)phenyl]azo]-1,4-dimethyl-1H-1,2,4-triazolium trichlorozincate(1-)](/img/structure/B84009.png)
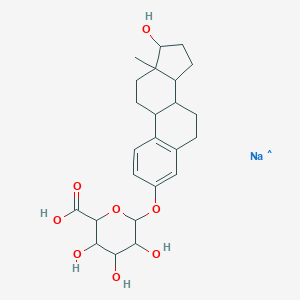
![3,6-Dimethyl-4H-pyrano[3,4-d]isoxazol-4-one](/img/structure/B84015.png)
